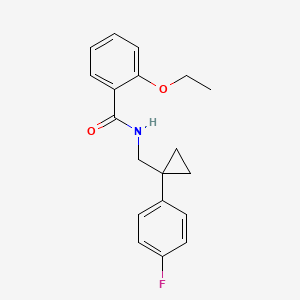

![molecular formula C15H15ClN2OS2 B2555112 3-(4-Chlorophenyl)-2-propylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one CAS No. 687564-44-9](/img/structure/B2555112.png)

3-(4-Chlorophenyl)-2-propylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

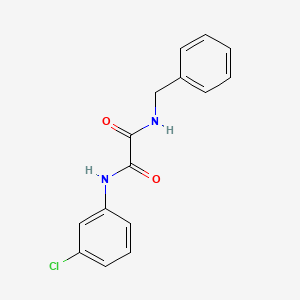

The compound “3-(4-Chlorophenyl)-2-propylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one” belongs to a class of organic compounds known as pyrimidines and derivatives . Pyrimidines are aromatic heterocyclic compounds that consist of two nitrogen atoms and four carbon atoms in a six-membered ring. This particular compound has additional thieno, chlorophenyl, and propylsulfanyl groups.

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrimidine ring fused with a thiophene ring. The 4-chlorophenyl group would be attached to the 3-position of the pyrimidine ring, and a propylsulfanyl group would be attached to the 2-position .Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the functional groups present. The pyrimidine ring might undergo reactions typical of aromatic compounds, such as electrophilic substitution. The chlorophenyl group might undergo nucleophilic substitution reactions .科学的研究の応用

Synthesis and Structure

The compound has been utilized in the synthesis of various heterocyclic compounds. For instance, Liu, He, and Ding (2007) reported the synthesis of 2-substituted 3-(4-chlorophenyl)-5,8,9-trimethylthieno[3′,2′: 5,6]pyrido[4,3-d]pyrimidin-4(3H)-ones, demonstrating its potential in creating structurally complex molecules (Jianchao Liu, H. He, M. Ding, 2007).

Antimicrobial and Antitumor Activity

Research by Vlasov et al. (2018) highlighted the antimicrobial properties of 3-(4-arylthieno[2,3-d]pyrimidin-2-yl)-2H-chromen-2-ones, indicating potential applications in combating microbial infections (S. Vlasov, S. Kovalenko, Pavlo E. Shynkarenko, K. Krolenko, V. Vlasov, 2018). Moreover, Hafez and El-Gazzar (2017) synthesized various 6-phenyl-thieno[3,2-d]pyrimidine derivatives with marked antitumor activity, demonstrating the compound's potential in cancer research (H. Hafez, Abdel-Rhman B. A. El-Gazzar, 2017).

Crystal Structure Analysis

The crystal structure of derivatives of this compound has been a subject of study. Guo and Shun (2004) synthesized a derivative and characterized it using X-ray crystallography, contributing to the understanding of its molecular structure (Huan-mei Guo, Jie Shun, 2004).

Chemical Synthesis Techniques

Gangjee et al. (2008) explored the compound's role in synthesizing dual inhibitors of thymidylate synthase and dihydrofolate reductase, demonstrating its versatility in medicinal chemistry (A. Gangjee, Yibin Qiu, Wei Li, R. Kisliuk, 2008).

Nanocatalysis

In a study by Mohsenimehr et al. (2014), this compound was used in a one-pot synthesis approach involving a nanocatalyst, highlighting its application in green chemistry and nanotechnology (Moona Mohsenimehr, M. Mamaghani, F. Shirini, M. Sheykhan, Fatemeh Azimian Moghaddam, 2014).

特性

IUPAC Name |

3-(4-chlorophenyl)-2-propylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN2OS2/c1-2-8-21-15-17-12-7-9-20-13(12)14(19)18(15)11-5-3-10(16)4-6-11/h3-6H,2,7-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIMQUMZKBCIMCX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=NC2=C(C(=O)N1C3=CC=C(C=C3)Cl)SCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-N-[(2-ethylpyrazol-3-yl)methyl]-N-(3-fluoro-2-methylphenyl)acetamide](/img/structure/B2555029.png)

![2-(Furan-2-carboxamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2555031.png)

![2,6-difluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2555033.png)

![[3-(5-Fluoropentyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2555035.png)

![5-[(2-methyl-1H-imidazol-1-yl)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2555044.png)

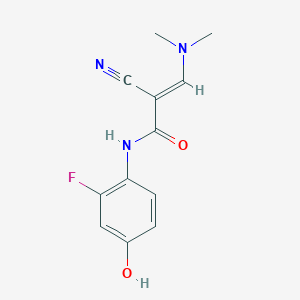

![5-[(Dimethylamino)methylene]-3-(4-fluorophenyl)-4-oxo-1,3-thiazolan-1-ium-1-olate](/img/structure/B2555049.png)

![Ethyl 4-(2-(6-oxo-5,6-dihydrothiazolo[3,2-b][1,2,4]triazol-5-yl)acetamido)benzoate](/img/structure/B2555050.png)

![(1R,5S)-8-((4-(trifluoromethoxy)phenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2555051.png)

![2-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-N-(3-methoxyphenyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide](/img/structure/B2555052.png)